molecular formula C10H12Cl2O2 B8031389 1,5-Dichloro-2-methoxy-3-propoxybenzene

1,5-Dichloro-2-methoxy-3-propoxybenzene

Cat. No.: B8031389
M. Wt: 235.10 g/mol
InChI Key: MFSSNULVLPYQBV-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-methoxy-3-propoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.10 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a propoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-methoxy-3-propoxybenzene typically involves the chlorination of 2-methoxy-3-propoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 5 positions of the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-methoxy-3-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

1,5-Dichloro-2-methoxy-3-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-methoxy-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1,5-Dichloro-2-methoxy-3-propoxybenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1,5-dichloro-2-methoxy-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-3-4-14-9-6-7(11)5-8(12)10(9)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSSNULVLPYQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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